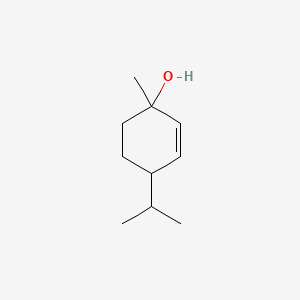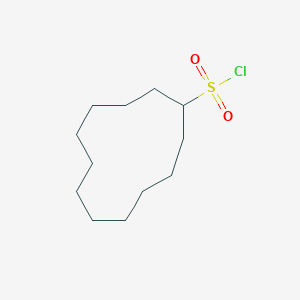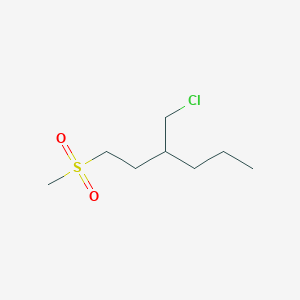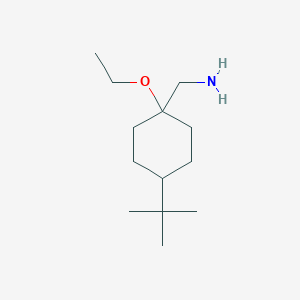
(4-(Tert-butyl)-1-ethoxycyclohexyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Tert-butyl)-1-ethoxycyclohexyl)methanamine is an organic compound that belongs to the class of cyclohexylamines This compound features a cyclohexane ring substituted with a tert-butyl group, an ethoxy group, and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Tert-butyl)-1-ethoxycyclohexyl)methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene derivatives.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Ethoxylation: The ethoxy group can be introduced through an etherification reaction using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Tert-butyl)-1-ethoxycyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Substituted amines, amides.
Aplicaciones Científicas De Investigación
(4-(Tert-butyl)-1-ethoxycyclohexyl)methanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-(Tert-butyl)-1-ethoxycyclohexyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes, altering biochemical pathways. Additionally, it may bind to receptors, modulating cellular signaling and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- (4-(Tert-butyl)-1-methoxycyclohexyl)methanamine
- (4-(Tert-butyl)-1-ethoxycyclohexyl)ethanamine
- (4-(Tert-butyl)-1-ethoxycyclohexyl)propanamine
Uniqueness
(4-(Tert-butyl)-1-ethoxycyclohexyl)methanamine is unique due to its specific combination of substituents on the cyclohexane ring The presence of the tert-butyl group provides steric hindrance, while the ethoxy group offers electron-donating properties
Propiedades
Fórmula molecular |
C13H27NO |
|---|---|
Peso molecular |
213.36 g/mol |
Nombre IUPAC |
(4-tert-butyl-1-ethoxycyclohexyl)methanamine |
InChI |
InChI=1S/C13H27NO/c1-5-15-13(10-14)8-6-11(7-9-13)12(2,3)4/h11H,5-10,14H2,1-4H3 |
Clave InChI |
KZZWIICHBLXDKD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(CCC(CC1)C(C)(C)C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol](/img/structure/B13634271.png)
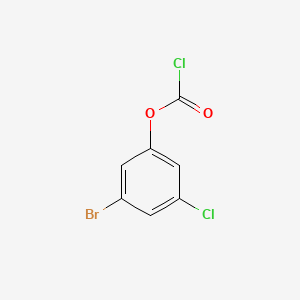

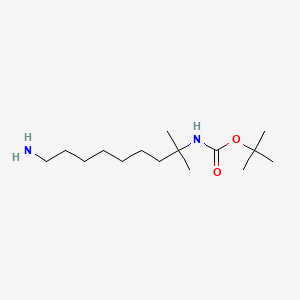
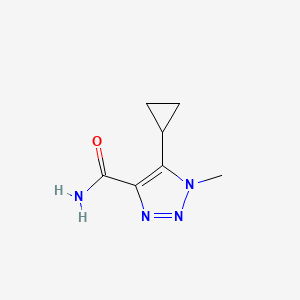


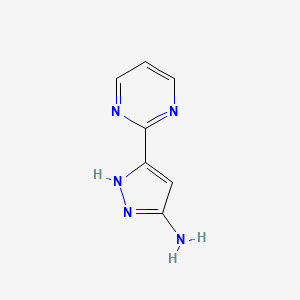
![7-hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B13634331.png)
